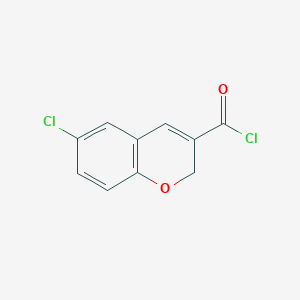

6-chloro-2H-chromene-3-carbonyl chloride

Beschreibung

BenchChem offers high-quality 6-chloro-2H-chromene-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2H-chromene-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-chloro-2H-chromene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFGWTNRUGRBNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370900 | |

| Record name | 6-chloro-2H-chromene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-54-6 | |

| Record name | 6-Chloro-2H-1-benzopyran-3-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2H-chromene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-chloro-2H-chromene-3-carbonyl chloride basic properties

Technical Whitepaper: 6-Chloro-2H-chromene-3-carbonyl Chloride

Document Control:

-

Version: 1.0

-

Classification: Technical Guide / Synthetic Protocol

Executive Summary

6-chloro-2H-chromene-3-carbonyl chloride (CAS: 306935-54-6) is a high-value electrophilic intermediate in organic synthesis, specifically functioning as a "privileged scaffold" precursor in medicinal chemistry. Unlike its oxidized coumarin analog (2-oxo-2H-chromene), the 2H-chromene core retains a cyclic vinyl ether functionality, imparting unique electronic properties and reactivity profiles.

This guide provides a rigorous technical analysis of this compound, moving beyond basic properties to explore its synthesis, critical handling protocols, and utility in generating bioactive heterocyclic libraries. It addresses the specific challenges of working with

Part 1: Chemical Identity & Physicochemical Profile[1]

1.1 Structural Distinction (Crucial Note) It is imperative to distinguish this compound from its coumarin counterpart.

-

Target Compound: 6-chloro-2H -chromene-3-carbonyl chloride (Contains a

at position 2).[1] -

Common Analog: 6-chloro-2-oxo -2H-chromene-3-carbonyl chloride (Contains a

at position 2; a lactone).

The absence of the C2 carbonyl in the target compound increases the electron density of the pyran ring, making the C3-C4 double bond more susceptible to electrophilic additions if not handled correctly.

1.2 Physicochemical Data Table

| Property | Value / Description | Note |

| IUPAC Name | 6-chloro-2H-chromene-3-carbonyl chloride | |

| CAS Number | 306935-54-6 | |

| Molecular Formula | ||

| Molecular Weight | 229.06 g/mol | |

| Physical State | Solid (Low melting point) or Semi-solid | Often crystallizes slowly. |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols. |

| Reactivity | High (Acyl chloride + Vinyl ether) | Moisture sensitive; lachrymator. |

| Storage | Hydrolysis releases HCl gas. |

Part 2: Synthetic Pathways & Protocols

The synthesis of 6-chloro-2H-chromene-3-carbonyl chloride is rarely performed in isolation; it is almost always generated in situ from its carboxylic acid precursor due to its hydrolytic instability.

The Precursor Strategy

The critical step is the high-purity synthesis of 6-chloro-2H-chromene-3-carboxylic acid (CAS: 83823-06-7).

Mechanism:

-

O-Alkylation: 5-Chlorosalicylaldehyde reacts with an acrylate (e.g., ethyl acrylate) or acrylonitrile via a DABCO-catalyzed Baylis-Hillman reaction or base-mediated condensation.

-

Cyclization: Intramolecular attack of the phenoxide on the acrylate intermediate closes the pyran ring.

-

Hydrolysis: The ester/nitrile is hydrolyzed to the free acid.

Chlorination Protocol (The "Soft" Approach)

Avoid harsh chlorinating agents (like

Reagents:

-

Substrate: 6-chloro-2H-chromene-3-carboxylic acid (1.0 eq)

-

Reagent: Oxalyl Chloride (1.2 eq) or Thionyl Chloride (

) (2.0 eq) -

Catalyst: DMF (Dimethylformamide) - 2-3 drops (Vilsmeier-Haack type activation)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (

or Ar). -

Suspension: Charge the flask with the carboxylic acid precursor and anhydrous DCM (

concentration). The acid may not fully dissolve initially. -

Activation: Add catalytic DMF (critical for forming the active Vilsmeier intermediate, which accelerates the reaction at lower temperatures).

-

Addition: Add Oxalyl Chloride dropwise at

. Note: Gas evolution ( -

Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. The solution should become clear, indicating consumption of the acid.

-

Monitoring (Self-Validating Step):

-

Aliquot

of reaction mixture. -

Quench with

anhydrous methanol. -

Run TLC against the starting acid. The formation of the methyl ester (higher

) confirms the acid chloride was present.

-

-

Isolation: Concentrate in vacuo strictly under anhydrous conditions. Do not use a water bath

.

Visualization: Synthetic Workflow

Caption: Linear synthesis from salicylaldehyde precursors to the target acid chloride.

Part 3: Reactivity & Mechanistic Insights

The Electrophilic Warhead

The 3-carbonyl chloride moiety is conjugated with the C3-C4 double bond and the aromatic ring. This creates an enoyl chloride system.

-

Primary Reactivity (Carbonyl): Highly susceptible to nucleophilic acyl substitution (NAS) by amines, alcohols, and thiols.

-

Secondary Reactivity (Michael Acceptor): The C4 position is electrophilic. Strong nucleophiles (e.g., organocuprates) may attack C4 in a 1,4-addition fashion before or after attacking the carbonyl, depending on conditions.

-

Expert Tip: To favor exclusive amide formation (1,2-addition), use non-nucleophilic bases (DIPEA, TEA) and keep temperatures low (

).

-

Divergent Synthesis Applications

The chloride serves as a linchpin for generating pharmacological libraries.

-

Amidation: Reaction with primary/secondary amines yields chromene-3-carboxamides , known for antimicrobial and anticancer activity (inhibitors of tubulin polymerization).

-

Friedel-Crafts: Reaction with electron-rich aromatics (e.g., indole) catalyzed by

yields chromenyl-ketones.

Visualization: Reactivity Pathways

Caption: Divergent synthesis capabilities of the chromene-3-carbonyl chloride scaffold.

Part 4: Handling, Safety, & Storage

4.1 Moisture Sensitivity (The "White Smoke" Indicator)

Like all low-molecular-weight acid chlorides, this compound hydrolyzes rapidly upon contact with atmospheric moisture, releasing

-

Protocol: Always handle in a fume hood. Glassware must be oven-dried (

). -

Quenching: Never dispose of excess acid chloride directly into the aqueous waste. Quench slowly with ice-cold methanol or dilute sodium bicarbonate solution.

4.2 Stability The 2H-chromene ring is less stable than the coumarin ring. It can undergo oxidative ring-opening or dehydrogenation to the coumarin upon prolonged exposure to air and light.

-

Storage: Store under inert atmosphere (Argon) at

.

References

-

Chemical Identity & CAS: Sigma-Aldrich. 6-Chloro-2H-chromene-3-carbonyl chloride Product Page. CAS: 306935-54-6. Link

-

Precursor Synthesis: Matrix Fine Chemicals. 6-Chloro-2H-chromene-3-carboxylic acid. CAS: 83823-06-7.[1] Link

- Synthetic Methodology (General Chromene Synthesis):Journal of Chemical and Pharmaceutical Research.

-

Biological Activity (Carboxamides): Molecules. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives (Analogous reactivity). Link

- Handling Acid Chlorides:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

(Note: While specific literature on the chloride itself is sparse, the chemistry is derived from the well-documented carboxylic acid precursor and general acid chloride behavior.)

Sources

Molecular structure of 6-chloro-2H-chromene-3-carbonyl chloride

An In-Depth Technical Guide to the Molecular Structure of 6-chloro-2H-chromene-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-chloro-2H-chromene-3-carbonyl chloride, a key heterocyclic intermediate. As a Senior Application Scientist, the following analysis is structured to deliver not just data, but actionable insights into the molecule's structure, reactivity, and strategic application in medicinal chemistry and materials science. We will delve into the causality behind its structural features, the protocols for its synthesis and verification, and its potential as a scaffold for novel chemical entities.

Strategic Importance in Modern Drug Discovery

The chromene nucleus, a benzopyran system, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Chromene derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant agents.[3][4] The subject of this guide, 6-chloro-2H-chromene-3-carbonyl chloride, is not merely another derivative; it is a highly reactive and versatile building block designed for the efficient synthesis of compound libraries. Its strategic importance lies in the combination of the biologically active chromene core with a reactive carbonyl chloride handle, enabling medicinal chemists to rapidly generate novel esters and amides for high-throughput screening and lead optimization.

Molecular Architecture and Physicochemical Properties

The molecular integrity of 6-chloro-2H-chromene-3-carbonyl chloride is foundational to its reactivity and utility. Its structure consists of a bicyclic 2H-chromene system, featuring a benzene ring fused to a dihydropyran ring.

Key structural features include:

-

Chromene Core: A planar benzopyran system that provides a rigid scaffold, influencing ligand-receptor interactions.

-

6-Chloro Substituent: The electron-withdrawing chlorine atom at the C6 position modulates the electronic properties of the aromatic ring, potentially influencing metabolic stability and binding affinity.

-

3-Carbonyl Chloride Group: This highly electrophilic functional group at the C3 position is the primary site of reactivity, serving as an anchor point for introducing diverse functional groups.

-

2H-Saturated Carbon: The sp³-hybridized carbon at the C2 position introduces a degree of conformational flexibility to the otherwise planar pyran ring.

The molecular structure is depicted below:

Caption: 2D structure of 6-chloro-2H-chromene-3-carbonyl chloride.

Quantitative Molecular Data

A summary of the key physicochemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₄Cl₂O₃ | [5] |

| Molecular Weight | 243.05 g/mol | [5] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)OC=C(C2=O)C(=O)Cl | [6] (related structure) |

| Appearance | Expected to be a solid at room temperature | N/A |

Synthesis and Mechanistic Considerations

The synthesis of 6-chloro-2H-chromene-3-carbonyl chloride is a multi-step process that leverages established organic chemistry principles. The most logical and efficient pathway involves the preparation of the corresponding carboxylic acid, followed by conversion to the highly reactive acyl chloride.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid

This precursor is typically synthesized via a Knoevenagel or related condensation reaction. A common approach involves reacting a substituted salicylaldehyde with an active methylene compound.

-

Reactants: 5-Chlorosalicylaldehyde and diethyl malonate are charged into a reaction vessel.

-

Catalyst: A catalytic amount of a base, such as piperidine or pyridine, is added to facilitate the condensation.

-

Solvent & Conditions: The reaction is typically performed in a solvent like ethanol or acetic acid and heated under reflux to drive the reaction to completion.[7]

-

Workup & Purification: Upon cooling, the product often precipitates. It can be collected by filtration and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 6-chloro-2-oxo-2H-chromene-3-carboxylic acid.[8]

Step 2: Conversion to 6-chloro-2H-chromene-3-carbonyl chloride

This is a standard conversion of a carboxylic acid to an acyl chloride.

-

Reagents: The dried 6-chloro-2-oxo-2H-chromene-3-carboxylic acid is suspended in an inert solvent (e.g., dichloromethane or toluene).

-

Chlorinating Agent: An excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added slowly. A catalytic amount of dimethylformamide (DMF) is often used with oxalyl chloride.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated until the evolution of gas (HCl or CO/CO₂) ceases.

-

Isolation: The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude 6-chloro-2H-chromene-3-carbonyl chloride, which can be used in subsequent reactions without further purification.

The overall synthetic workflow is visualized below.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. The Role of Chromenes in Drug Discovery and Development - Google Books [books.google.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate | 91058-98-9 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

Biological Activity of Chromene Derivatives: A Technical Guide

Executive Summary

Chromene (benzopyran) derivatives represent a "privileged scaffold" in medicinal chemistry due to their inherent ability to modulate diverse biological targets, including tubulin, DNA gyrase, and specific kinases. This guide moves beyond basic literature reviews to provide a technical blueprint for the design, synthesis, and validation of chromene-based therapeutics.

Key Technical Insight: The 4H-chromene scaffold, particularly the 2-amino-3-cyano-4H-chromene subclass, exhibits a unique "drug-like" lipophilicity (LogP ~2–4) and a reactive C3-C4 double bond essential for Michael acceptor activity in specific covalent inhibition pathways.

Structural Foundation & Synthesis

The biological efficacy of chromenes is dictated by the precise functionalization of the benzopyran core. The most bioactive subclass is the 2-amino-4H-chromene , often synthesized via multicomponent reactions (MCRs).

The Core Scaffold

The chromene nucleus consists of a benzene ring fused to a pyran ring.[1]

-

2H-Chromene: Less common in synthetic libraries but found in natural anthocyanins.

-

4H-Chromene: The dominant scaffold for anticancer and antimicrobial agents.

Validated Synthetic Protocol: One-Pot MCR

Standardized workflow for generating 2-amino-3-cyano-4H-chromene libraries.

Reagents:

-

Substituted Benzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Activated Phenol (Resorcinol or Naphthol) (1.0 eq)

-

Catalyst: Piperidine (5 mol%) or DBU (Diaza(1,3)bicyclo[5.4.0]undec-7-ene)

-

Solvent: Ethanol (Green alternative: PEG-400)

Step-by-Step Methodology:

-

Pre-activation: Dissolve the aromatic aldehyde and malononitrile in ethanol at room temperature. Stir for 5 minutes to initiate the Knoevenagel condensation, forming the arylidenemalononitrile intermediate.

-

Addition: Add the activated phenol (e.g., resorcinol) and the catalyst (piperidine).

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Checkpoint: The disappearance of the aldehyde spot and the appearance of a fluorescent spot typically indicates product formation.

-

-

Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice/water.

-

Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol. Do not use column chromatography unless necessary , as the amino group can degrade on acidic silica.

Synthesis Workflow Visualization

Figure 1: One-pot multicomponent synthesis of bioactive 2-amino-4H-chromenes.

Anticancer Activity: Mechanisms & SAR

Chromene derivatives primarily act as Tubulin Polymerization Inhibitors , binding to the colchicine site.[2] This disrupts microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis.[2][3]

Structure-Activity Relationship (SAR)

The potency of the molecule is highly sensitive to substitutions at the C4-aryl ring and the C7-position.

| Position | Modification | Effect on Activity |

| C2 (-NH2) | Acetylation | Generally decreases activity; free amine is preferred for H-bonding. |

| C3 (-CN) | Replacement with -COOEt | Maintains activity but alters solubility; -CN is optimal for steric fit. |

| C4 (Aryl) | 3-Bromo-4,5-dimethoxy | Significantly Increases potency (EC50 < 20 nM).[4] Mimics colchicine pharmacophore. |

| C4 (Aryl) | 4-Chloro / 2,4-Dichloro | Enhances lipophilicity and metabolic stability. |

| C7 | -N(CH3)2 (Dimethylamino) | Critical for high potency; acts as an electron donor. |

Mechanism of Action: Apoptosis Induction

The following diagram illustrates the validated signaling cascade triggered by potent chromene derivatives (e.g., compound MX 58151 or 4-Clpgc).

Figure 2: Signaling cascade induced by chromene derivatives leading to apoptotic cell death.

Experimental Validation: MTT Assay Protocol

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HepG2).

-

Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

-

Treatment: Add chromene derivatives dissolved in DMSO (Final DMSO < 0.1%). Use serial dilutions (0.1 µM – 100 µM).

-

Incubation: Incubate for 48–72 hours.

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Antimicrobial Activity: Targeting DNA Gyrase

Recent studies (2020–2025) highlight chromenes as potent inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication.

Key Targets & Efficacy

-

Target: DNA Gyrase (Subunit B).

-

Spectrum: Broad-spectrum (Gram-positive & Gram-negative).

-

Resistance: Effective against MRSA (Methicillin-resistant S. aureus) due to a distinct binding mode compared to fluoroquinolones.

SAR for Antimicrobials

-

Lipophilicity (LogP): A LogP of 3.0–4.0 is ideal for bacterial membrane penetration.

-

Halogenation: Introduction of Chlorine or Fluorine at the C4-phenyl ring increases antibacterial activity by enhancing membrane permeability.

-

Hybridization: Fusing chromenes with coumarins or pyrazoles creates hybrids with synergistic effects, lowering MIC values to < 10 µg/mL.

Future Perspectives: Hybrids & Nanotechnology

The field is moving toward Targeted Delivery and Hybrid Pharmacophores .

-

Gold Nanoparticle Conjugation: Conjugating 2-amino-4H-chromenes to gold nanoparticles (AuNPs) via aspartic acid linkers has been shown to enhance cytotoxicity against resistant breast cancer lines (T47D) by improving cellular uptake.

-

Chromene-Azo Hybrids: Recent synthesis of chromene-azo dyes demonstrates dual activity: diagnostic imaging (fluorescence) and therapeutic action (cytotoxicity).

References

-

Synthesis & SAR: Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. (2024).[5][6][7][8] International Journal of Pharmaceutical Sciences.

-

Antimicrobial Mechanism: Fouda, A.M., et al. (2020). Targeted potent antimicrobial benzochromene-based analogues: Synthesis, computational studies, and inhibitory effect against 14α-Demethylase and DNA Gyrase.[9][10] Bioorganic Chemistry.[1][10]

-

Anticancer Mechanism: Discovery of 4-aryl-4H-chromenes as a New Series of Apoptosis Inducers.[4] (2023). NIH/PubMed.

-

Nanotechnology Application: Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles. (2021). NIH.

-

General Review: Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities. (2025).[1][7][8][11] RSC Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the 4-aryl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. mdpi.com [mdpi.com]

- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 8. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeted potent antimicrobial benzochromene-based analogues: Synthesis, computational studies, and inhibitory effect against 14α-Demethylase and DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Pharmacological Relevance of Chlorinated Heterocyclic Compounds

The following technical guide details the pharmacological relevance, mechanistic impact, and synthetic integration of chlorinated heterocyclic compounds in modern drug discovery.

A Technical Guide for Drug Discovery & Development

Executive Summary: The "Chlorine Effect" in Medicinal Chemistry

In the architecture of small-molecule therapeutics, the chlorine atom is far more than a simple lipophilic bulk. It is a strategic tool for modulating metabolic stability, tuning electronic properties, and enabling specific, high-affinity interactions via halogen bonding. While fluorine is often celebrated for its metabolic robustness, chlorine offers a unique balance of lipophilicity (LogP) , atomic size (Van der Waals radius ~1.75 Å) , and sigma-hole (σ-hole) directionality .

This guide explores how incorporating chlorine into heterocyclic scaffolds—the backbone of >85% of FDA-approved drugs—can transform a hit into a lead. We analyze the causality between chlorination and potency, provide comparative SAR data, and detail self-validating synthetic protocols for late-stage functionalization.

Mechanistic Pillars of Chlorination

Metabolic Blocking & Half-Life Extension

Heterocycles are prone to oxidative metabolism by Cytochrome P450 enzymes (CYPs), particularly at electron-rich positions.

-

Mechanism: The C-Cl bond is stronger (approx. 81 kcal/mol) and less polarized than C-H, making it resistant to CYP-mediated hydroxylation.

-

Application: Placing chlorine at metabolically labile sites (e.g., the para-position of a phenyl ring attached to a heterocycle, or C5 of a pyrimidine) blocks oxidation, significantly extending

.

The Sigma-Hole & Halogen Bonding (XB)

Unlike fluorine, which is almost exclusively electronegative, chlorine exhibits an anisotropic charge distribution.[1][2]

-

The Sigma-Hole: A region of positive electrostatic potential develops on the extension of the C-Cl bond axis, opposite the covalent bond.[2]

-

Interaction: This positive "cap" can act as a Lewis acid, forming highly directional non-covalent bonds (Halogen Bonds) with Lewis bases (carbonyl oxygens, histidine nitrogens) in the target protein.

-

Energy: These interactions can contribute 1–5 kcal/mol to binding affinity, often surpassing the efficacy of hydrogen bonds due to their strict directionality (160°–180° angles).

Lipophilicity Modulation

Chlorine is a "lipophilic anchor."

-

LogP Impact: Substituting H with Cl typically increases LogP by ~0.7–1.0 units.

-

Effect: This enhances membrane permeability and blood-brain barrier (BBB) penetration but requires careful balancing to avoid solubility issues.

Comparative Data: H vs. F vs. Cl

The following table summarizes the impact of halogen substitution on the binding affinity (

| Scaffold Position | Substituent (R) | LogP | Mechanism of Enhancement | |

| Indole C3 | -H | 430 | 2.1 | Baseline hydrophobic interaction. |

| Indole C3 | -F | 370 | 2.3 | Minimal steric/electronic gain. No strong XB. |

| Indole C3 | -Cl | 32 | 2.9 | 13x Potency Boost. Strong XB with Thr-O. |

| Indole C3 | -Me | 210 | 2.6 | Steric fill only; lacks electronic directionality. |

Data adapted from comparative SAR studies in serotonergic ligands [1, 2].

Visualization: Decision Logic & Mechanism

The following diagram outlines the decision-making process for introducing chlorine into a heterocyclic lead and illustrates the geometry of the halogen bond.

Figure 1: Strategic decision tree for chlorination in lead optimization, highlighting the divergent paths for metabolic stability versus binding affinity.

Case Studies in Therapeutics

Lorcaserin (Belviq) – Selectivity via Chlorination

-

Class: 5-HT

Receptor Agonist (Anorectic). -

Structure: 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine.

-

Role of Chlorine: The chlorine atom at the 8-position of the benzazepine core is critical. It fits into a specific hydrophobic sub-pocket of the 5-HT

receptor. Crucially, this Cl substituent provides the necessary steric and electronic profile to distinguish the 5-HT -

Takeaway: Chlorine acts as a "selectivity filter" [3].

Vemurafenib (Zelboraf) – Scaffold Decoration

-

Class: B-Raf Enzyme Inhibitor (Melanoma).[4]

-

Structure: 7-azaindole (pyrrolopyridine) core decorated with a p-chlorophenyl moiety.

-

Role of Chlorine: The chlorine on the pendant phenyl ring occupies a hydrophobic pocket in the ATP-binding site of the V600E mutant kinase. It contributes significantly to the nanomolar potency via van der Waals contacts and by orienting the phenyl ring for optimal

-stacking. -

Takeaway: Chlorine on a pendant group can anchor the heterocyclic core in the active site [4].

Experimental Protocol: Late-Stage C-H Chlorination

Objective: Selective C-H chlorination of a nitrogen heterocycle (e.g., pyridine, diazine) at a late stage in synthesis. Method: Oxidative Chlorination using DMSO/NCS (Mild, Metal-Free).

Rationale

Traditional chlorination (e.g.,

Reagents & Equipment

-

Substrate: 1.0 mmol Heterocycle (e.g., 2-phenylpyridine).

-

Reagent: N-Chlorosuccinimide (NCS) (1.2 equiv).

-

Catalyst/Solvent: Dimethyl Sulfoxide (DMSO) (anhydrous, 3.0 mL).

-

Acid Additive: Trifluoroacetic acid (TFA) (0.1 equiv) or HCl (4M in dioxane, 1.0 equiv) to activate NCS.

-

Apparatus: Sealed tube or round-bottom flask with condenser.

Step-by-Step Workflow

-

Preparation: In a generic 10 mL sealed tube equipped with a magnetic stir bar, dissolve the heterocyclic substrate (1.0 mmol) in anhydrous DMSO (3.0 mL).

-

Activation: Add TFA (0.1 mmol) or HCl solution. Stir for 5 minutes at room temperature to protonate the basic nitrogen (if applicable) and activate the system.

-

Addition: Add NCS (1.2 mmol) in one portion.

-

Reaction: Seal the tube and heat the mixture to 100 °C for 4–12 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the [M+34] mass shift (Cl isotope pattern).

-

-

Workup:

-

Cool to room temperature.

-

Quench with sat.

(sodium thiosulfate) solution (5 mL) to destroy excess oxidant. -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with water (

mL) to remove DMSO, then brine.

-

-

Purification: Dry over

, concentrate in vacuo, and purify via flash column chromatography on silica gel.

Self-Validating Check:

-

Success Indicator: Appearance of a distinct 3:1 isotopic ratio in the mass spectrum (M+ and M+2) confirms monochlorination.

-

Regioselectivity: Verify position using 1H-NMR (loss of specific aromatic proton signal and change in coupling constants of neighbors).

References

-

Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link

-

Chiodi, D., & Ishihara, Y. (2023). The "Magic" of Chlorine: Impact on Drug Discovery. Journal of Medicinal Chemistry. Link

-

Smith, B. M., et al. (2008). Discovery and SAR of new benzazepines as potent and selective 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry Letters. Link

-

Bollag, G., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery. Link

-

Song, S., et al. (2015).[5] Efficient and practical oxidative bromination and iodination of arenes and heteroarenes with DMSO and hydrogen halide: a mild protocol for late-stage functionalization. Organic Letters. Link

Sources

- 1. ijres.org [ijres.org]

- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DMSO-catalysed late-stage chlorination of (hetero)arenes [ouci.dntb.gov.ua]

6-chloro-2H-chromene-3-carbonyl chloride literature review

Synthesis, Reactivity, and Medicinal Applications

Part 1: Strategic Profile & Chemical Architecture

The 6-chloro-2H-chromene-3-carbonyl chloride is a high-value electrophilic intermediate in medicinal chemistry. It serves as the activated gateway to a vast library of 2H-chromene-3-carboxamides and esters, a class of "privileged scaffolds" known for their potent antimicrobial, anticancer, and anti-inflammatory profiles.

Unlike the oxidized coumarin (2-oxo-2H-chromene) analogs, the 2H-chromene core contains a reactive pyran ring with a methylene group at the C2 position and a double bond at C3-C4. The introduction of a chlorine atom at the C6 position is a deliberate medicinal chemistry strategy:

-

Metabolic Stability: The halogen blocks metabolic oxidation at the para-position relative to the ether oxygen.

-

Lipophilicity: It enhances membrane permeability (logP modulation).

-

Electronic Tuning: The electron-withdrawing nature of the chlorine influences the electronics of the aromatic ring, potentially strengthening pi-stacking interactions within protein binding pockets.

Structural Logic & Reactivity

The carbonyl chloride moiety (–COCl) at C3 is the "warhead" of this molecule. It is significantly more reactive than its parent acid or ester, allowing for rapid coupling with weak nucleophiles (anilines, hindered amines) under mild conditions.

Key Reactivity Profile:

-

Electrophile: C3-Carbonyl carbon (Hard electrophile).

-

Nucleophile Sensitivity: Highly sensitive to hydrolysis (reacts with moisture to revert to carboxylic acid).

-

Stability: Thermally stable but moisture sensitive; requires storage under inert atmosphere (Ar/N2).

Part 2: Synthesis Architecture (The DABCO Route)

The most robust and scalable route to the 2H-chromene core involves the DABCO-catalyzed reaction of substituted salicylaldehydes with acrylates. This method, often described as a domino Baylis-Hillman/cyclization sequence, avoids harsh metal catalysts and provides high regioselectivity.

Pathway Visualization

The following diagram outlines the conversion of 5-chlorosalicylaldehyde to the target acid chloride.

Figure 1: Synthetic flowchart from commercial precursor to activated acid chloride.

Part 3: Experimental Protocols (Self-Validating Systems)

This section details the synthesis of the precursor acid and its subsequent activation.[1][2]

Step 1: Synthesis of 6-Chloro-2H-chromene-3-carboxylic Acid

Principle: Base-mediated saponification of the ethyl ester intermediate.

Protocol:

-

Dissolution: Dissolve ethyl 6-chloro-2H-chromene-3-carboxylate (10 mmol) in Ethanol (30 mL).

-

Saponification: Add 10% NaOH solution (20 mL) dropwise.

-

Reflux: Heat to reflux (80°C) for 2–4 hours.

-

Validation Check: Monitor TLC (Hexane:EtOAc 7:3). The high Rf ester spot should disappear, replaced by a baseline acid spot.

-

-

Workup: Cool to room temperature. Acidify with 1N HCl to pH 2–3.

-

Isolation: Filter the resulting precipitate. Wash with cold water. Recrystallize from Ethanol/Water.

-

Expected Yield: 85–90%.

-

Characterization: IR (KBr) broad band at 2500–3300 cm⁻¹ (OH) and 1680 cm⁻¹ (C=O).

-

Step 2: Generation of 6-Chloro-2H-chromene-3-carbonyl Chloride

Principle: Nucleophilic acyl substitution using Thionyl Chloride (SOCl₂).

Critical Safety Note: Perform in a fume hood. SO₂ and HCl gases are evolved.

Protocol:

-

Setup: Place dried 6-chloro-2H-chromene-3-carboxylic acid (5 mmol) in a dry 50 mL round-bottom flask equipped with a drying tube (CaCl₂).

-

Reagent Addition: Add anhydrous Thionyl Chloride (10 mL, excess) acting as both reagent and solvent.

-

Catalysis: Add 1–2 drops of anhydrous DMF (Dimethylformamide). This forms the reactive Vilsmeier-Haack intermediate, drastically accelerating the reaction.

-

Reaction: Reflux at 75–80°C for 2 hours.

-

Validation Check (Visual): The suspension should clear to a homogeneous solution as the solid acid converts to the soluble acid chloride. Gas evolution (bubbling) should cease upon completion.

-

-

Isolation: Evaporate excess SOCl₂ under reduced pressure (rotary evaporator with a base trap).

-

Purification: Co-evaporate with dry toluene (2x 10 mL) to remove trace SOCl₂.

-

Result: The product is obtained as a yellow/brown semi-solid or solid. Use immediately for the next step.

-

Self-Validating Analytical Check:

| Feature | Carboxylic Acid (Precursor) | Acid Chloride (Product) |

|---|---|---|

| IR Spectrum | Broad -OH (2500-3000 cm⁻¹) | Absent |

| Carbonyl (C=O) | ~1680 cm⁻¹ | Shift to ~1750–1780 cm⁻¹ |

| Solubility | Insoluble in non-polar solvents | Soluble in DCM/Toluene |

Part 4: Derivatization & Medicinal Utility[3][4]

The acid chloride is rarely the endpoint. It is the engine for generating carboxamides , which exhibit significant biological activity.

Biological Activity Landscape (SAR)

Research indicates that the 6-chloro-2H-chromene-3-carboxamide derivatives possess:

-

Antimicrobial Activity: Potent against Gram-positive bacteria (Bacillus cereus, Staphylococcus aureus) and fungi (Candida albicans).

-

Mechanism: The planar chromene ring intercalates with DNA or binds to gyrase B, while the amide side chain interacts with specific amino acid residues in the binding pocket.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) derived from recent literature.

Figure 2: Structure-Activity Relationship (SAR) highlights for the chromene carboxamide series.

Standard Coupling Protocol (General Procedure)

To synthesize the bioactive carboxamide:

-

Dissolve the fresh 6-chloro-2H-chromene-3-carbonyl chloride in dry DCM.

-

Add the target amine (e.g., benzylamine, aniline) (1.0 equiv).

-

Add a base scavenger (Triethylamine or Pyridine) (1.2 equiv).

-

Stir at RT for 2–4 hours.

-

Wash with water, dry, and recrystallize.[3]

References

-

De La Salle University. (2014). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives. Retrieved from

-

Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation. Retrieved from

-

National Institutes of Health (PMC). (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (Note: Comparative structural data). Retrieved from

-

Royal Society of Chemistry. (2015). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry. Retrieved from

Sources

The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery of Novel 2H-Chromene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2H-chromene scaffold, a heterocyclic system consisting of a benzene ring fused to a pyran ring, is a cornerstone in medicinal chemistry.[1][2][3] Long recognized as a "privileged scaffold," its presence in a molecule enhances the probability of biological activity.[1][3] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of novel 2H-chromene derivatives, offering a technical narrative grounded in field-proven insights for researchers aiming to innovate within this versatile chemical space.

Part 1: The Synthetic Landscape: Strategies for Constructing the 2H-Chromene Core

The synthetic accessibility of the 2H-chromene ring system has been a significant driver of its exploration in drug discovery. A variety of methodologies have been developed, each with distinct advantages concerning efficiency, substrate scope, and environmental impact.

Catalytic Approaches: The Engine of Modern Synthesis

Catalysis has revolutionized the synthesis of 2H-chromenes, offering routes that are both efficient and amenable to creating diverse libraries of compounds. These methods can be broadly categorized into metal-catalyzed and organocatalyzed reactions.

-

Metal-Catalyzed Cyclizations: Transition metals such as palladium, ruthenium, and cobalt have been successfully employed to catalyze the ring-closing reactions that form the 2H-chromene core.[4] For instance, cobalt-catalyzed reactions involving salicyl-N-tosylhydrazones and terminal alkynes provide a versatile route to a wide range of 2H-chromene derivatives. Gold catalysts have also been shown to be effective in the cycloisomerization of aryl propargyl ethers, although some protocols may require a silver co-catalyst.

-

Organocatalysis: A Greener Alternative: In a push towards more sustainable chemistry, organocatalysis has emerged as a powerful, metal-free approach.[5][6] Amino acids, particularly L-alanine, have been shown to effectively promote the annulation of resorcinols and enals to yield 2H-chromenes.[1][3] This method is not only environmentally benign but also scalable, with several natural products synthesized in a single step on a multigram scale.[1]

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has been instrumental in accelerating the synthesis of 2H-chromene derivatives.[7][8] This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. One-pot, three-component reactions under microwave assistance have been particularly effective for generating libraries of novel 2H-chromenes bearing additional pharmacophoric motifs, such as phenylthiazolidinones.[7][8][9]

Green Synthetic Approaches: Sustainability in Focus

Modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize waste and utilize environmentally friendly reagents and solvents.[5][6][10] The use of recyclable catalysts, aqueous media, and catalyst-free conditions are key aspects of this approach.[11] For example, a microwave-assisted, catalyst-free synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes in ethanol has been reported as a rapid and eco-friendly route.[11]

Part 2: The Biological Spectrum: Unveiling the Therapeutic Potential of 2H-Chromenes

The 2H-chromene scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide array of biological activities. This section will delve into some of the most significant therapeutic areas where these compounds have shown promise.

Anticancer Activity: A Multifaceted Approach

2H-chromene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[2][11][12][13][14][15][16][17]

-

Targeting Key Signaling Pathways: Certain 2H-chromene-based arylsulfonamides have been identified as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a critical regulator of tumor progression.[18][19] Other derivatives have been shown to inhibit tumor-associated carbonic anhydrase IX and XII isoforms, which are involved in regulating pH in the tumor microenvironment.[20]

-

Inducing Cell Cycle Arrest and Apoptosis: Novel oxime-based chromene derivatives have been shown to induce mitotic arrest, leading to senescence and apoptotic cell death in triple-negative breast cancer (TNBC) cell lines.[12] Similarly, other series have demonstrated cytotoxicity against various cancer cell lines, including HCT-116, MCF-7, and HepG-2, with some compounds improving caspase activity.[11][13]

-

Selective Estrogen Receptor Degraders (SERDs): In the context of hormone-dependent cancers, novel 2H-chromene-3-carbonyl derivatives have been designed as SERDs. These compounds not only block the activity of the estrogen receptor α (ERα) but also promote its degradation, offering a promising strategy for treating ERα-positive breast cancer.[21]

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. 2H-chromene derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[2][10][15][22][23][24]

-

Broad-Spectrum Efficacy: Various synthetic 2H-chromene derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[10][24] For instance, certain 2H-chromene-3-carboxamides have exhibited better activity than the standard drug streptomycin against Bacillus cereus.[22]

-

Mechanisms of Action: The antimicrobial action of chromenes is thought to involve multiple mechanisms, including the inhibition of essential enzymes like DNA gyrase and topoisomerases, as well as the disruption of bacterial membranes.[10]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases. 2H-chromene derivatives have demonstrated potent anti-inflammatory properties.[2][15][25]

-

Inhibition of Pro-inflammatory Cytokines: Certain 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates have been shown to be effective inhibitors of TNF-α and IL-6 production in LPS-induced mouse models.[25]

-

Structure-Activity Relationship: Studies on 4H-chromene and chromeno[2,3-b]pyridine derivatives have identified compounds that powerfully inhibit the production of tumor necrosis factor-α-induced nitric oxide (NO) in chondrocytes, suggesting their potential in treating inflammatory joint diseases.[26]

Part 3: Structure-Activity Relationship (SAR) Studies: A Roadmap for Rational Design

Systematic modification of the 2H-chromene scaffold is crucial for optimizing its therapeutic efficacy and selectivity.[27] The following table summarizes key SAR findings for various biological activities.

| Biological Activity | Position of Substitution | Favorable Substituents | Unfavorable Substituents | Reference |

| Anticancer (HIF-1 Inhibition) | Arylsulfonyl group | 3,4-dimethoxybenzenesulfonyl | Other arylsulfonyl groups | [18] |

| Anticancer (AKR1B10 Inhibition) | 7-position on chromene ring | Hydroxyl group | Methoxy group | [28] |

| Anticancer (General Cytotoxicity) | Fused pyrimidine ring | Hydrophobic and lipophilic groups | Azo-substituents | [11][13] |

| Antimicrobial (Gram-positive) | General scaffold | Electron-accepting groups | Electron-donating groups | [22] |

| Antimicrobial (Gram-negative) | General scaffold | Electron-donating groups | Electron-accepting groups | [22] |

Part 4: Experimental Protocols: From Benchtop to Biological Insight

The following protocols provide a standardized framework for the synthesis and evaluation of novel 2H-chromene derivatives.

General Protocol for Microwave-Assisted Synthesis of 2H-Chromene Derivatives

This protocol is adapted from a one-pot, three-component synthesis of 2H-chromene derivatives bearing a phenylthiazolidinone nucleus.[9]

-

Reactant Preparation: In a microwave-safe vessel, combine equimolar amounts of the appropriate 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde, an amino compound (e.g., 5-amino-2-methylthieno[3,4-d]pyrimidin-4(3H)-one), and thioglycolic acid.

-

Solvent and Catalyst: Add DMF as the solvent and 3-4 drops of glacial acetic acid.

-

Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at 120 °C for 8-10 minutes.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure product.

-

Characterization: Confirm the structure of the synthesized compound using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol for In Vitro Antimicrobial Activity Assessment (Agar-Well Diffusion Method)

This protocol is based on the evaluation of 2H-chromene-3-carboxamides.[22]

-

Preparation of Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms (e.g., Bacillus cereus, Escherichia coli, Candida albicans) in a suitable broth.

-

Inoculation of Agar Plates: Spread a standardized inoculum of the microbial culture onto the surface of sterile agar plates.

-

Well Preparation: Create wells of a defined diameter in the agar using a sterile cork borer.

-

Application of Test Compounds: Add a specific volume of the test compound solution (at a known concentration) to each well. Include a positive control (standard antibiotic/antifungal) and a negative control (solvent).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.

-

Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

-

Determination of Minimum Inhibitory Concentration (MIC): To determine the MIC, a serial dilution of the active compounds is prepared and tested to find the lowest concentration that inhibits visible microbial growth.

Part 5: Visualizing Complexity: Diagrams for Clarity

Generalized Synthetic Workflow for 2H-Chromene Derivatives

Caption: A generalized workflow for the synthesis of novel 2H-chromene derivatives.

Simplified Signaling Pathway: HIF-1 Inhibition by 2H-Chromene Derivatives

Caption: Inhibition of the HIF-1 signaling pathway by 2H-chromene derivatives.

References

- Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry.

- Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules.

- Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Comput

- Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI.

- Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents.

- Catalytic Synthesis of 2H‑Chromenes. MSU chemistry.

- 2H/4H-Chromenes—A Versatile Biologically

- 2H/4H-Chromenes—A Versatile Biologically

- Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. MDPI.

- Amino Acid-Promoted Synthesis of 2H-Chromenes. The Journal of Organic Chemistry.

- (PDF) Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment.

- Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs)

- 2H/4H-Chromenes-A Versatile Biologically

- Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update.

- Synthesis and structure-activity relationship of 2-phenyliminochromene derivatives as inhibitors for aldo-keto reductase (AKR) 1B10. PubMed.

- Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Unknown Source.

- Biological importance of structurally diversified chromenes. PubMed.

- Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. PubMed.

- Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents. PubMed.

- Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxyl

- (PDF) Chromenes: Phytomolecules with Immense Therapeutic Potential.

- Synthesis and biological significance of 2H-chromene analogs: A Review. Caribbean Journal of Sciences and Technology.

- In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Deriv

- Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Upd

- Application Note: Structure-Activity Relationship (SAR)

- Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent.. Semantic Scholar.

- 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associ

- Amino Acid-Promoted Synthesis of 2H-Chromenes. ChemRxiv.

- Synthesis of 2H‐Chromenes, and chromenes fused hetrocyclic compounds using O‐propargylated benzaldehydes..

- Amino Acid-Promoted Synthesis of 2H-Chromenes. The Journal of Organic Chemistry.

- A Metalloradical Approach to 2H-Chromenes. PMC.

- Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine deriv

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. A Metalloradical Approach to 2H-Chromenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 14. 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigation of derivatives of 2H-chromene oximes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caribjscitech.com [caribjscitech.com]

- 18. Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. iris.unica.it [iris.unica.it]

- 21. Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dlsu.edu.ph [dlsu.edu.ph]

- 23. mdpi.com [mdpi.com]

- 24. nanobioletters.com [nanobioletters.com]

- 25. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. semanticscholar.org [semanticscholar.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Synthesis and structure-activity relationship of 2-phenyliminochromene derivatives as inhibitors for aldo-keto reductase (AKR) 1B10 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Profile of 6-chloro-2H-chromene-3-carbonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 6-chloro-2H-chromene-3-carbonyl chloride, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with data from analogous structures, to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and electronic properties of this compound for its synthesis, characterization, and application.

Introduction to 6-chloro-2H-chromene-3-carbonyl chloride

6-chloro-2H-chromene-3-carbonyl chloride belongs to the chromene family, a class of oxygen-containing heterocyclic compounds that form the core of many natural products and pharmacologically active molecules. The presence of a chlorine atom at the 6-position and a reactive carbonyl chloride group at the 3-position makes this compound a versatile intermediate for the synthesis of a wide array of derivatives. A precise understanding of its spectroscopic signature is paramount for confirming its identity and purity during and after its synthesis.

This guide will systematically detail the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 6-chloro-2H-chromene-3-carbonyl chloride. The rationale behind the predicted spectral features will be explained, providing a solid foundation for researchers working with this or structurally related compounds.

Predicted Spectroscopic Data

The following sections provide a detailed prediction of the key spectroscopic data for 6-chloro-2H-chromene-3-carbonyl chloride.

Infrared (IR) Spectroscopy

The IR spectrum of 6-chloro-2H-chromene-3-carbonyl chloride is expected to be dominated by the strong absorption of the carbonyl group in the acyl chloride moiety. The electron-withdrawing nature of the chlorine atom attached to the carbonyl carbon significantly increases the stretching frequency of the C=O bond compared to a carboxylic acid or an ester.[1][2][3][4]

Table 1: Predicted Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch (C2-H₂) |

| ~1780-1750 | Strong, Sharp | C=O stretch (Acyl Chloride) |

| ~1610, ~1480 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O-C stretch (Ether) |

| ~850-800 | Strong | C-H out-of-plane bend (Aromatic) |

| ~700-600 | Medium-Strong | C-Cl stretch |

The most characteristic peak will be the intense, sharp band for the carbonyl stretch of the acyl chloride, expected around 1770 cm⁻¹.[1][2][3] This high frequency is a hallmark of acyl chlorides and distinguishes it from the corresponding carboxylic acid (which would show a broad O-H stretch around 3300-2500 cm⁻¹ and a C=O stretch around 1710 cm⁻¹).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide valuable information about the proton environment in the molecule. The chemical shifts are influenced by the aromatic ring, the electronegative oxygen and chlorine atoms, and the carbonyl group.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~7.5 - 7.8 | s | - |

| H5 | ~7.2 - 7.4 | d | ~2.0 |

| H7 | ~7.0 - 7.2 | dd | ~8.5, 2.0 |

| H8 | ~6.8 - 7.0 | d | ~8.5 |

| C2-H₂ | ~4.8 - 5.0 | s | - |

The proton at C4 is expected to be the most downfield of the vinylic and aromatic protons due to its proximity to the electron-withdrawing carbonyl chloride group. The protons on the aromatic ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The methylene protons at C2 will appear as a singlet further downfield than a typical alkane due to the adjacent oxygen atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 - 170 |

| C8a | ~150 - 155 |

| C4 | ~135 - 140 |

| C6 | ~130 - 135 |

| C7 | ~128 - 132 |

| C5 | ~125 - 130 |

| C4a | ~120 - 125 |

| C3 | ~118 - 122 |

| C8 | ~115 - 120 |

| C2 | ~65 - 70 |

The carbonyl carbon of the acyl chloride will be the most downfield signal. The aromatic carbons will appear in the typical range of 115-155 ppm, with their specific shifts influenced by the chloro and ether substituents. The aliphatic C2 carbon will be the most upfield signal, shifted downfield by the adjacent oxygen.

Mass Spectrometry (MS)

The mass spectrum of 6-chloro-2H-chromene-3-carbonyl chloride will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern will be influenced by the stability of the chromene ring and the lability of the acyl chloride group.

Predicted Fragmentation Pathways:

-

Loss of Cl radical: [M - Cl]⁺

-

Loss of CO: [M - CO]⁺ followed by further fragmentation.

-

Loss of COCl radical: [M - COCl]⁺, leading to a stable chromene cation.

-

Retro-Diels-Alder fragmentation of the dihydropyran ring.

The exact mass of the molecular ion can be used to confirm the elemental composition of the molecule.

Experimental Protocols

The following sections describe a plausible synthesis route for 6-chloro-2H-chromene-3-carbonyl chloride and standard procedures for acquiring the spectroscopic data.

Synthesis of 6-chloro-2H-chromene-3-carbonyl chloride

The synthesis of 6-chloro-2H-chromene-3-carbonyl chloride would typically proceed in two steps: first, the synthesis of the corresponding carboxylic acid, followed by its conversion to the acyl chloride.

Step 1: Synthesis of 6-chloro-2H-chromene-3-carboxylic acid

A general method for the synthesis of 2H-chromene-3-carboxylic acids involves the reaction of a salicylaldehyde with an active methylene compound.[5]

-

To a solution of 5-chlorosalicylaldehyde in a suitable solvent (e.g., ethanol), add a molar equivalent of a malonic acid derivative (e.g., malonic acid or diethyl malonate) and a catalytic amount of a base (e.g., piperidine or pyridine).

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the crude 6-chloro-2H-chromene-3-carboxylic acid.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure carboxylic acid.

Step 2: Conversion to 6-chloro-2H-chromene-3-carbonyl chloride

The carboxylic acid is then converted to the acyl chloride using a standard chlorinating agent.[1]

-

Suspend the dry 6-chloro-2H-chromene-3-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene).

-

Add an excess of thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the evolution of HCl and SO₂ gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-chloro-2H-chromene-3-carbonyl chloride, which can be used directly or purified by distillation under high vacuum.

Caption: Proposed synthetic workflow for 6-chloro-2H-chromene-3-carbonyl chloride.

Spectroscopic Data Acquisition

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and aid in the assignment of carbon types.

IR Spectroscopy:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of 6-chloro-2H-chromene-3-carbonyl chloride with atom numbering used for NMR assignments.

Caption: Molecular structure of 6-chloro-2H-chromene-3-carbonyl chloride.

Conclusion

This technical guide has presented a detailed, predictive spectroscopic analysis of 6-chloro-2H-chromene-3-carbonyl chloride. While awaiting experimental verification, the data and interpretations provided herein offer a robust framework for the identification and characterization of this compound. The predicted IR, ¹H NMR, ¹³C NMR, and MS data are based on sound spectroscopic principles and comparison with structurally related molecules. The outlined synthetic and analytical protocols provide a practical starting point for researchers interested in the chemistry and applications of this versatile chromene derivative.

References

-

A new chromene containing 1,3,4-thiadiazole and trifluoromethyl(CF3), 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1][6][7]thiadiazol-2-yl)-amide was synthesized and its structure was characterized by IR, ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR and HRMS. (ResearchGate)

- Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Taylor & Francis Online. (2016-02-11)

- Acyl chloride. Wikipedia.

- Aromatic part of ¹H NMR spectra of a) chromene 1 (closed forms of chromenes 2 and 3 are similar); b) chromene 1 after irradiation with UV cut‐off filter for 9.7 minutes; c) chromene 2 after irradiation with UV cut‐off filter for 21.3 minutes; d) chromene 3 after irradiation with UV cut‐off filter for 11.2 minutes. In all cases: C=1.2⋅10⁻³ M, CD3CN.

- Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A.

- Supporting Inform

- Infrared Spectroscopy. University of Calgary.

- Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. (2024-07-30)

- Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-fungal Activity of Ethyl 2-Oxo-2H-chromene-3-carboxylateDerivatives.

- Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. MDPI. (2024-02-17)

- 3-(2-phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry. (2020-07-28)

- Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and Antimicrobial Evalu

- A Facile, Choline Chloride/Urea Catalyzed Solid Phase Synthesis of Coumarins via Knoevenagel Condensation. IOSR Journal of Applied Chemistry.

- Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)

- Synthesis of New Chromene Derivatives Targeting Triple-Neg

- The Development and Mechanistic Investigation of a Palladium-Catalyzed 1,3- Arylfluorination of Chromenes. The Royal Society of Chemistry.

- An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Bromo-2,2-dimethyl-2H-chromene. Benchchem.

- 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters. (2018-06-13)

- Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. PMC. (2023-11-24)

- How to identify an Acyl Chloride in an IR spectra? Reddit. (2024-02-25)

- Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Inform

- The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Deriv

- Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. PMC - PubMed Central. (2023-01-20)

- 6-CHLORO-2-OXO-2H-CHROMENE-3-CARBOXYLICACID. Echemi.

- 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid. Oakwood Chemical.

- NMR Chemical Shift Values Table. Chemistry Steps.

- Uses of 13C NMR Spectroscopy.

- Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. (2024-03-19)

- 13C NMR Chemical Shift.

- Mass spectra of Coumarin 120 and 466.

- Quick revision - 13C NMR. YouTube. (2018-04-03)

- A Comparative Guide to Correlating 1H and 2H NMR Spectra for Enhanced Structural Confirm

- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. (2024-10-08)

- ¹H NMR Spectra and Interpret

Sources

Methodological & Application

Microwave-assisted synthesis of 2H-chromene derivatives

An Application Note and Protocol for the Accelerated Synthesis of 2H-Chromene Derivatives via Microwave Irradiation

Authored by: A Senior Application Scientist

Abstract

The 2H-chromene scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of 2H-chromene derivatives using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, MAOS offers a green, efficient, and rapid alternative to conventional synthetic methods, which are often plagued by long reaction times and lower yields.[1][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to harness this powerful technology for the efficient construction of chromene-based molecular libraries.

Introduction: The Power of Microwave-Assisted Synthesis

The chromene core is a cornerstone in medicinal chemistry, with derivatives being investigated for a wide range of therapeutic applications, from anti-HIV agents to neuroprotective compounds.[1][2][5] The urgent need for rapid lead generation and optimization in drug discovery necessitates synthetic methods that are both fast and efficient.

Traditional synthesis of chromenes often relies on conventional heating (e.g., oil baths), where heat is transferred inefficiently from the outside of the vessel inwards. This process can lead to thermal gradients, localized overheating, and extended reaction times. Microwave-assisted synthesis fundamentally changes this paradigm.

The Causality Behind Microwave Acceleration:

Microwave chemistry utilizes the ability of polar molecules (dipoles) within a reaction mixture to align with a rapidly oscillating electromagnetic field.[7] This forced molecular rotation generates intense, uniform, and rapid internal heating (dielectric heating).[7][8] The key advantages derived from this mechanism are:

-

Dramatic Rate Acceleration: Reactions can be completed in minutes instead of hours.[6][9]

-

Increased Yields and Purity: The rapid heating to and precise control of the target temperature often minimizes the formation of unwanted byproducts.[7]

-

Energy Efficiency: Direct heating of the reaction mass is more energy-efficient than heating the entire apparatus.

-

Alignment with Green Chemistry: Shorter reaction times and improved yields reduce energy consumption and waste generation.[6][10]

General Reaction Mechanism: The Multicomponent Approach

A highly effective and atom-economical route to 2-amino-4H-chromene derivatives is the one-pot, three-component condensation reaction. This typically involves an aldehyde, an active methylene nitrile (e.g., malononitrile), and a phenol or naphthol derivative.[11][12]

The reaction often proceeds via a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.[10][13] The choice of catalyst is crucial and can range from basic catalysts to reusable magnetic nanoparticles, such as ilmenite (FeTiO₃), which simplifies catalyst recovery.[11]

Experimental Workflow and Logic

To ensure reproducibility and success, a structured workflow is essential. The process begins with careful preparation and stoichiometry, proceeds to the microwave-assisted reaction, and concludes with rigorous purification and characterization.

Caption: General workflow for microwave-assisted 2H-chromene synthesis.

Detailed Protocol: Synthesis of 2-Amino-4-(phenyl)-4H-benzo[h]chromene-3-carbonitrile

This protocol is a representative example of a solvent-free, three-component synthesis. Researchers should adapt parameters based on their specific substrates and microwave system.

Materials and Equipment:

-

Benzaldehyde

-

Malononitrile

-

α-Naphthol

-

Ilmenite (FeTiO₃) nanoparticle catalyst[11]

-

Ethanol (for recrystallization)

-

10 mL microwave process vial with a magnetic stir bar

-

Dedicated microwave synthesizer for organic chemistry

-

Standard laboratory glassware for work-up

Step-by-Step Methodology:

-

Reagent Charging: In a 10 mL microwave process vial, combine benzaldehyde (1 mmol, 106 mg), malononitrile (1 mmol, 66 mg), and α-naphthol (1 mmol, 144 mg).

-

Catalyst Addition: Add a catalytic amount of FeTiO₃ (e.g., 10 mol%, ~4 mg). The use of a magnetic catalyst facilitates simple post-reaction removal with an external magnet.[11]

-

Vessel Sealing: Securely cap the vial. Causality Note: Proper sealing is critical to reach temperatures above the solvent's boiling point (if used) and to ensure safety.

-

Microwave Irradiation: Place the vial into the microwave synthesizer cavity. Irradiate the mixture with the following parameters:

-

Temperature: 120 °C (monitored by an internal IR sensor)

-

Hold Time: 5 minutes

-

Power: Dynamic power application to maintain the target temperature

-

Stirring: Set to high

-

-

Cooling and Work-up: After irradiation is complete, cool the vial to room temperature using a compressed air stream.

-

Product Isolation: Add 10 mL of ethanol to the solidified reaction mixture and stir vigorously. The product will precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove any unreacted starting materials, and dry it in a vacuum oven. The catalyst can be separated from the filtrate using a magnet for recycling.[11]

-

Characterization: Confirm the product identity and purity using standard analytical techniques (NMR, FT-IR, and Mass Spectrometry).[6][9]

Data Presentation: Microwave vs. Conventional Synthesis

The efficiency of microwave-assisted synthesis is best illustrated by direct comparison with conventional heating methods.

| Entry | Aldehyde | Phenol/Naphthol | Catalyst | Method | Temp (°C) | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | α-Naphthol | FeTiO₃ | Microwave | 120 | 5 min | 95 | [5][11] |

| 2 | Benzaldehyde | α-Naphthol | FeTiO₃ | Conventional | 120 | 3 h | 70 | [5] |

| 3 | 4-Cl-Benzaldehyde | β-Naphthol | FeTiO₃ | Microwave | 120 | 6 min | 96 | [5] |

| 4 | 4-Cl-Benzaldehyde | β-Naphthol | FeTiO₃ | Conventional | 120 | 3.5 h | 75 | [5] |

| 5 | Cyclohexanone | 6-hydroxy-4-methyl-2H-chromen-2-one | AcOH/DMF | Microwave | 120 | 8-10 min | Good | [6][14] |